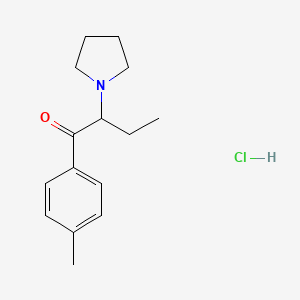

4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride

概要

説明

4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is a synthetic stimulant compound that has gained attention as a novel designer drug. It is structurally related to pyrovalerone, differing by a shorter carbon chain . This compound is known for its psychoactive properties and has been identified in various party pills and powders .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride typically involves the reaction of 4-methylpropiophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods: The use of automated reactors and continuous flow systems may enhance efficiency and yield .

化学反応の分析

Types of Reactions: 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

- Reference Standard : It serves as a reference standard in analytical chemistry for identifying and quantifying synthetic cathinones in various samples. Its unique chemical properties make it suitable for developing analytical methods such as gas chromatography-mass spectrometry (GC-MS) .

- Synthesis Studies : The compound is utilized in studies focusing on synthetic routes and reaction conditions. It can undergo various chemical reactions, including oxidation and reduction, which are essential for developing new derivatives with potential applications .

Biology

- Neurotransmitter Interaction : Research has demonstrated that 4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride interacts with neurotransmitter systems, particularly dopamine and norepinephrine pathways. This interaction is crucial for understanding its potential neurotoxic effects and psychostimulant properties .

- Toxicological Studies : The compound has been investigated for its metabolic pathways and the enzymes involved in its biotransformation. Studies indicate that cytochrome P450 enzymes play a significant role in its hydroxylation and subsequent metabolism .

Medicine

- Therapeutic Potential : While primarily recognized for its stimulant effects, there is ongoing research into the possible therapeutic applications of this compound. Investigations are focusing on its efficacy in treating conditions that may benefit from increased dopaminergic activity .

- Risks Assessment : Understanding the risks associated with this compound is vital due to its psychoactive nature. Studies aim to elucidate both the therapeutic benefits and potential adverse effects on health .

Forensic Science

- Detection in Biological Samples : This compound is important in forensic toxicology for detecting designer drugs in biological specimens. Its presence can be indicative of substance abuse, necessitating accurate detection methods in clinical and forensic settings .

Case Studies

- Metabolism Study : A detailed investigation into the metabolism of this compound revealed that cytochrome P450 enzymes are primarily responsible for its hydroxylation. This study utilized human liver microsomes to assess enzyme activity, providing insights into individual variability in drug metabolism .

- Neuropharmacological Effects : Research conducted on animal models demonstrated that this compound produces significant MDMA-like discriminative stimulus effects, indicating its potential as a psychostimulant. The study measured behavioral responses and provided data supporting the compound's stimulant properties .

作用機序

The mechanism of action of 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, euphoria, and increased energy levels. The compound’s effects are mediated through its binding to and inhibition of monoamine transporters .

類似化合物との比較

Pyrovalerone: A longer-chain homologue with similar stimulant properties.

Alpha-Pyrrolidinobutiophenone (alpha-PBP): Another related compound with a similar structure but different pharmacological effects.

3’,4’-Methylenedioxy-alpha-pyrrolidinobutiophenone (MDPBP): A compound with additional methylenedioxy groups, leading to different psychoactive effects.

Uniqueness: 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to its analogues. Its shorter carbon chain and methyl group contribute to its unique interaction with neurotransmitter systems and its psychoactive profile .

生物活性

4'-Methyl-alpha-pyrrolidinobutyrophenone hydrochloride, commonly referred to as MPBP, is a synthetic compound that falls within the category of pyrrolidinophenones. These compounds have garnered attention due to their psychoactive properties and potential therapeutic applications. This article explores the biological activity of MPBP, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

MPBP primarily functions as a stimulant, influencing neurotransmitter systems in the brain. It is structurally similar to other known psychoactive substances, such as MDMA and methamphetamine, which allows it to interact with dopamine and serotonin receptors.

- Target Receptors : MPBP has been shown to affect the release and reuptake of dopamine and norepinephrine, contributing to its stimulant effects. Studies indicate that it produces MDMA-like discriminative stimulus effects in animal models, suggesting significant interaction with the central nervous system (CNS) .

- Biochemical Pathways : The compound undergoes metabolic transformations that involve cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, and CYP1A2. These enzymes are responsible for the hydroxylation of MPBP, which is a crucial step in its metabolism .

Pharmacokinetics

The pharmacokinetics of MPBP reveal insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Following administration, MPBP is rapidly absorbed into systemic circulation.

- Metabolism : The compound is primarily metabolized in the liver through hydroxylation. The major metabolites include 4'-hydroxy-MPBP and other oxidized forms .

- Excretion : Metabolites are excreted via urine, with studies indicating that polymorphisms in CYP2D6 can significantly affect the clearance rates of MPBP .

Biological Activity

The biological activity of MPBP has been investigated in various contexts:

- Psychoactive Effects : In behavioral studies involving rats trained to recognize MDMA-like effects, MPBP demonstrated a high percentage of MDMA-appropriate responding (up to 99.8%) at specific doses . This suggests that it may share similar psychoactive properties with established stimulants.

- Toxicological Implications : Case studies have reported instances of acute poisoning associated with the use of MPBP. Symptoms included agitation and physical injuries resulting from impaired motor function . Such findings highlight the potential risks associated with recreational use.

Case Studies

- Acute Poisoning Incident : A 27-year-old male presented with severe agitation and fractures after consuming MPBP. This case underscored the need for awareness regarding the risks associated with designer drugs .

- Metabolic Studies : Research examining the metabolic pathways of MPBP revealed that specific CYP450 enzymes play a critical role in its breakdown. Inhibition studies showed that chemical inhibitors could significantly reduce metabolite formation, emphasizing the importance of genetic variability in drug metabolism .

Comparative Analysis

| Compound | Structure | Main Biological Activity | Key Metabolizing Enzymes |

|---|---|---|---|

| MPBP | Pyrrolidinobutyrophenone | Stimulant effects similar to MDMA | CYP2D6, CYP2C19, CYP1A2 |

| MDPV | Pyrrolidinophenone | Stimulant; high abuse potential | CYP3A4 |

| MPPP | Pyrrolidinophenone | Stimulant; neurotoxic effects | CYP2D6 |

特性

IUPAC Name |

1-(4-methylphenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-3-14(16-10-4-5-11-16)15(17)13-8-6-12(2)7-9-13;/h6-9,14H,3-5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZQAHAZFKZPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858089 | |

| Record name | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-15-9 | |

| Record name | 4'-Methyl-alpha-pyrrolidinobutiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-.ALPHA.-PYRROLIDINOBUTIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV19U4TEY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。